1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
CAS No.: 1797558-22-5
Cat. No.: VC5000733
Molecular Formula: C16H24N2O3
Molecular Weight: 292.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797558-22-5 |
|---|---|
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.379 |
| IUPAC Name | 1-cyclopentyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C16H24N2O3/c1-20-14-9-5-6-12(10-14)15(21-2)11-17-16(19)18-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19) |
| Standard InChI Key | GAQRPHPIHNZAGW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CNC(=O)NC2CCCC2)OC |
Introduction
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is an organic compound belonging to the category of urea derivatives. It is characterized by its complex structure, which includes a cyclopentyl group and methoxy-substituted aromatic rings. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways .
Synthesis and Chemical Reactions
The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically involves a multi-step process. Industrial synthesis may utilize continuous flow reactors to enhance yield and purity. The compound can undergo various chemical reactions, including oxidation, where the methoxy groups can be oxidized.
Synthesis Overview
-
Starting Materials: Typically involve isocyanates and amines.
-
Reaction Conditions: Temperature and pH control are crucial for optimal yield and purity.
-
Characterization Techniques: NMR, IR spectroscopy, and Mass Spectrometry are used to confirm the structure and purity of the synthesized compound.
Biological Activities and Applications
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a valuable candidate for research in medicinal chemistry due to its potential biological activities. It may act as an inhibitor by binding to the active site of enzymes or modulating receptor activity, leading to alterations in biochemical pathways relevant to its proposed therapeutic applications.
Potential Applications
-
Pharmaceutical Development: Targeting specific biological pathways for therapeutic effects.
-
Medicinal Chemistry: Studying interactions with enzymes or receptors for drug development.
Research Findings and Future Directions
While specific data on the biological efficacy of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is limited, its structural complexity suggests potential applications similar to other urea derivatives, which have shown significant biological activities . Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Future Research Directions
-
Pharmacological Studies: In-depth analysis of its effects on biological systems.
-
Structural Modifications: Exploring derivatives with enhanced biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume